1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one
CAS No.: 444151-75-1
VCID: VC5839753
Molecular Formula: C30H31ClF3N5O3S
Molecular Weight: 634.12
* For research use only. Not for human or veterinary use.
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one - 444151-75-1](/images/structure/VC5839753.png)
Description |
The compound 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one is a complex organic molecule with a molecular weight of 634.1 g/mol, as reported by PubChem . This compound features a diverse array of functional groups, including a pyridine ring, a piperazine ring, an imidazolone core, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities. Chemical Formula and Synonyms
Computed Descriptors
Synthesis and PreparationThe synthesis of this compound is not detailed in the available literature, but it likely involves multiple steps, including the formation of the imidazolone core, the introduction of the piperazine and pyridine rings, and the addition of the sulfonyl group. The synthesis would typically require careful control of reaction conditions and the use of appropriate reagents to ensure the desired product is formed with high purity. Biological Activity and Potential ApplicationsWhile specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit potential as pharmaceutical agents due to their ability to interact with various biological targets. The presence of a pyridine ring and a piperazine ring, for example, suggests potential for interaction with enzymes or receptors, which could be beneficial in drug development. Research Findings and Future DirectionsGiven the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in medicine or other fields. The compound's complex structure suggests it may have unique properties that could be leveraged in drug discovery or other applications. |
---|---|
CAS No. | 444151-75-1 |
Product Name | 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one |
Molecular Formula | C30H31ClF3N5O3S |
Molecular Weight | 634.12 |
IUPAC Name | 3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-1H-imidazol-2-one |
Standard InChI | InChI=1S/C30H31ClF3N5O3S/c1-4-26-27(20(3)43(41,42)24-11-5-19(2)6-12-24)36-29(40)39(26)23-9-7-22(8-10-23)37-13-15-38(16-14-37)28-25(31)17-21(18-35-28)30(32,33)34/h5-12,17-18,20H,4,13-16H2,1-3H3,(H,36,40) |
Standard InChIKey | MSPAHMDPWLHWAC-UHFFFAOYSA-N |
SMILES | CCC1=C(NC(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(C)S(=O)(=O)C5=CC=C(C=C5)C |
Solubility | not available |
PubChem Compound | 2765993 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume